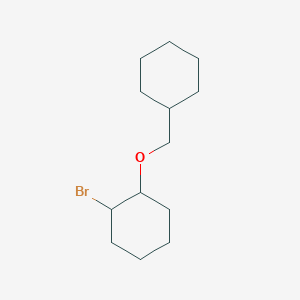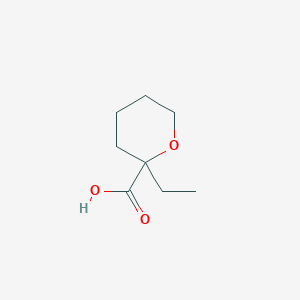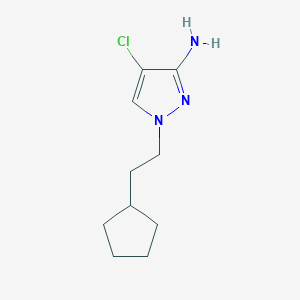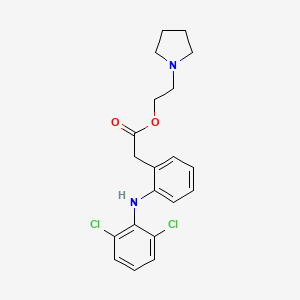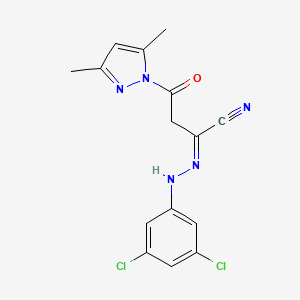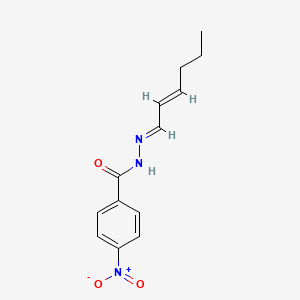
N'-2-Hexen-1-ylidene-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide is an organic compound with the molecular formula C13H15N3O3. It is a derivative of benzohydrazide, characterized by the presence of a nitro group at the 4-position of the benzene ring and a hexenylidene group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 2-hexenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-tubercular activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-dithiolan-2-ylidene)-4-nitrobenzohydrazide: Another derivative of benzohydrazide with a dithiolan group instead of a hexenylidene group.
4-nitrobenzohydrazide: The parent compound without the hexenylidene group.
Uniqueness
N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide is unique due to the presence of the hexenylidene group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[(E)-[(E)-hex-2-enylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C13H15N3O3/c1-2-3-4-5-10-14-15-13(17)11-6-8-12(9-7-11)16(18)19/h4-10H,2-3H2,1H3,(H,15,17)/b5-4+,14-10+ |
InChI Key |
MOMJYOVIQDZCIE-ONKXOGLGSA-N |
Isomeric SMILES |
CCC/C=C/C=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCC=CC=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


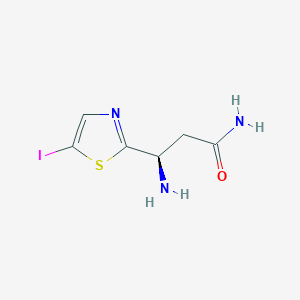
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
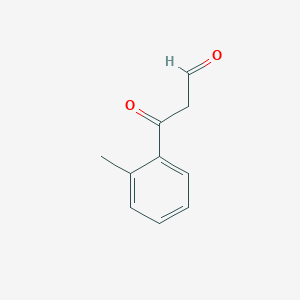
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)

![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)

